![molecular formula C31H46N2O3 B14424688 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid CAS No. 83485-07-8](/img/structure/B14424688.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features an octadecyloxy group attached to one of the aromatic rings, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by a coupling reaction. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and functional materials for electronic and optical applications.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in the configuration of the azo group. This property is exploited in applications such as molecular switches and photoresponsive materials.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(2-(4-(Allyloxy)phenyl)diazenyl)benzoic acid
- (E)-4-(2-(4-(Hexyloxy)phenyl)diazenyl)benzoic acid
Comparison
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties. Compared to its analogs with shorter alkoxy chains, this compound exhibits different solubility, melting point, and phase behavior, making it suitable for specific applications in materials science and nanotechnology.
Propiedades
Número CAS |
83485-07-8 |
|---|---|
Fórmula molecular |
C31H46N2O3 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
4-[(4-octadecoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C31H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-30-24-22-29(23-25-30)33-32-28-20-18-27(19-21-28)31(34)35/h18-25H,2-17,26H2,1H3,(H,34,35) |
Clave InChI |
FNJKTZSDTWJALJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


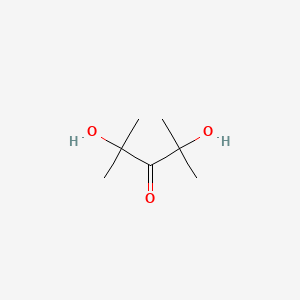
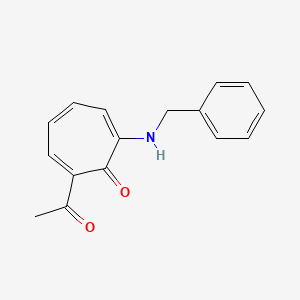
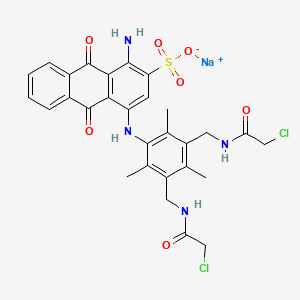

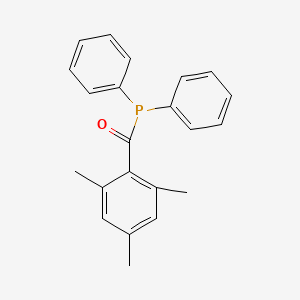
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
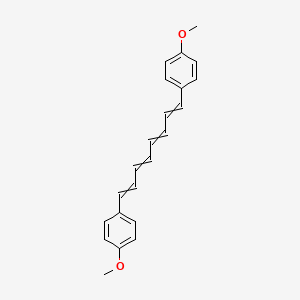
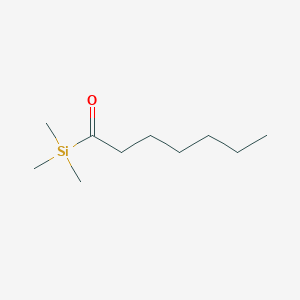
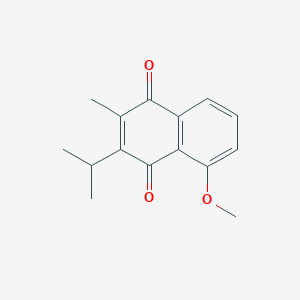
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
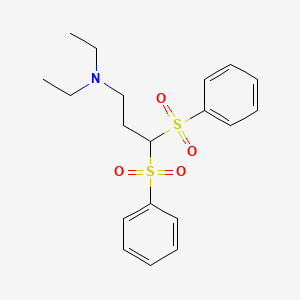

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
